rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans
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Overview
Description
rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans: is a cyclopropane derivative known for its unique structural and chemical properties. This compound features a cyclopropane ring substituted with a chlorosulfonyl group and a carboxylate ester, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chlorosulfonyl group to a sulfonamide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorosulfonyl group is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Sulfonate esters, sulfonamides
Scientific Research Applications
rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. This compound can also act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2R)-2-[4-(methylsulfonyl)phenyl]cyclopropane-1-carboxylate
- rac-methyl (1R,2R)-2-[4-(fluorosulfonyl)phenyl]cyclopropane-1-carboxylate
- rac-methyl (1R,2R)-2-[4-(bromosulfonyl)phenyl]cyclopropane-1-carboxylate
Uniqueness
rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate for various synthetic transformations and applications in different fields.
Properties
CAS No. |
600134-89-2 |
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Molecular Formula |
C11H11ClO4S |
Molecular Weight |
274.7 |
Purity |
95 |
Origin of Product |
United States |
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